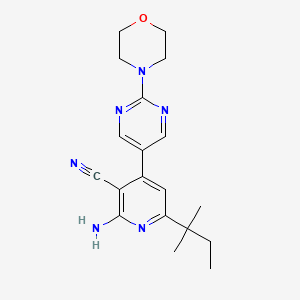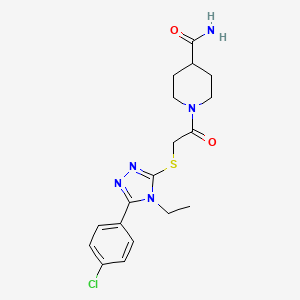![molecular formula C21H26N2O2 B5297742 3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5297742.png)
3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s unique structure combines an indole ring with a spirocyclic system, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . For 3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one, a multi-step synthesis is required. This typically starts with the formation of the indole ring, followed by the construction of the spirocyclic system through cyclization reactions .
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesis techniques and high-throughput screening to optimize reaction conditions. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Oxindoles.
Reduction: Indolines.
Substitution: Halogenated or nitrated indoles.
Scientific Research Applications
Chemistry
Indole derivatives are used as building blocks in organic synthesis due to their reactivity and stability .
Biology
These compounds exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine
Indole derivatives are found in various pharmaceuticals used to treat diseases such as cancer and viral infections .
Industry
They are used in the production of dyes, agrochemicals, and as intermediates in the synthesis of more complex molecules .
Mechanism of Action
The biological activity of indole derivatives often involves interaction with specific enzymes or receptors. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The indole ring can also interact with DNA, affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole: An oxidation product of indole with various biological activities.
Uniqueness
3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
3-[2-(1,2-dimethylindol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-17(18-9-5-6-10-19(18)22(15)3)11-14-23-16(2)21(25-20(23)24)12-7-4-8-13-21/h5-6,9-10H,2,4,7-8,11-14H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBVBWPSZACUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCN3C(=C)C4(CCCCC4)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5297668.png)
![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)
![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![2-methoxy-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5297706.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5297723.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B5297727.png)
![N-(4-{[4-(3-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5297734.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5297740.png)
![11-[2-(2-Methoxyphenyl)ethyl]-4,8-dimethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5297758.png)
![2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5297760.png)

